UT-A1 Inhibition Potency: Direct Comparison to the Closest Structural Analog 3-(2-Amino-2-methylbutyl)-1-cyclohexylurea
1-(2-Amino-3-methylbutyl)-3-cyclohexylurea inhibits rat UT-A1 with an IC50 of 1.50E+3 nM [1]. Its closest structural analog, 3-(2-amino-2-methylbutyl)-1-cyclohexylurea (CAS 2137700-34-4), which differs only in the position of the amine on the butyl chain, exhibits an IC50 of 750 nM under identical assay conditions [2]. This represents a 2-fold difference in potency, demonstrating that a single methylene shift in the aminoalkyl substituent significantly impacts UT-A1 binding.
(~2-fold lower potency)
| Evidence Dimension | Inhibitory potency at rat UT-A1 |
|---|---|
| Target Compound Data | IC50 = 1.50E+3 nM (1.5 μM) |
| Comparator Or Baseline | 3-(2-Amino-2-methylbutyl)-1-cyclohexylurea: IC50 = 750 nM (0.75 μM) |
| Quantified Difference | ~2-fold less potent |
| Conditions | Rat UT-A1 expressed in MDCK cells; 15 min incubation; fluorescence plate reader assay |
Why This Matters
For research programs focused on UT-A1-mediated diuresis, the 2-fold potency difference dictates the working concentration range and influences in vivo dosing strategies.
- [1] BindingDB. BDBM50575415 (CHEMBL4864170): IC50 = 1.50E+3 nM for rat UT-A1 inhibition. View Source
- [2] BindingDB. BDBM50575385 (CHEMBL4877290): IC50 = 750 nM for rat UT-A1 inhibition by 3-(2-amino-2-methylbutyl)-1-cyclohexylurea. View Source
